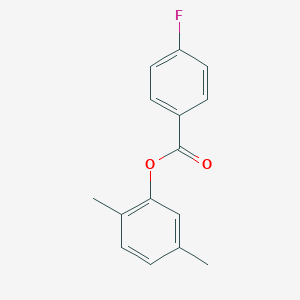

2,5-Dimethylphenyl 4-fluorobenzoate

Descripción

2,5-Dimethylphenyl 4-fluorobenzoate is an ester derivative of 4-fluorobenzoic acid, featuring a 2,5-dimethylphenyl group as the esterifying alcohol. This compound is structurally characterized by a fluorinated aromatic ring and a methyl-substituted phenyl group, which confer unique physicochemical properties. Its synthesis typically involves the reaction of 4-fluorobenzoyl chloride with 2,5-dimethylphenol under controlled conditions.

Propiedades

Fórmula molecular |

C15H13FO2 |

|---|---|

Peso molecular |

244.26 g/mol |

Nombre IUPAC |

(2,5-dimethylphenyl) 4-fluorobenzoate |

InChI |

InChI=1S/C15H13FO2/c1-10-3-4-11(2)14(9-10)18-15(17)12-5-7-13(16)8-6-12/h3-9H,1-2H3 |

Clave InChI |

YDRYOCVCMKZELB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)F |

SMILES canónico |

CC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Position and Lipophilicity

The position and type of substituents on aromatic rings significantly influence biological activity. For example:

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): Exhibits potent PET-inhibiting activity (IC₅₀ ~10 µM), attributed to the electron-donating methyl groups at the 2,5-positions, which enhance lipophilicity and membrane permeability .

- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): Shows comparable PET inhibition (IC₅₀ ~10 µM), but the 3,5-dimethyl substitution may alter binding kinetics in photosystem II due to steric effects .

Fluorinated Derivatives

- Triphenyltin 4-Fluorobenzoate (): Demonstrates a steep dose-response curve in in vitro antiproliferative assays (C26-10 cell line), suggesting high potency at lower concentrations. However, it lacks in vivo antitumour activity at maximum tolerated doses (MTD) .

- 2,5-Difluoro-4-methylbenzoic Acid (): Lacks detailed toxicity data, but its fluorine and methyl substituents likely enhance stability and bioactivity compared to non-fluorinated analogs .

Table 1: Comparative Bioactivity of Selected Compounds

| Compound Name | Activity (IC₅₀ or MTD) | Key Observations | Reference |

|---|---|---|---|

| 2,5-Dimethylphenyl 4-Fluorobenzoate | Not explicitly reported | Likely high lipophilicity due to methyl groups | [1] |

| N-(2,5-Dimethylphenyl)-carboxamide | IC₅₀ ~10 µM (PET inhibition) | Optimal substituent positioning enhances activity | [1] |

| Triphenyltin 4-Fluorobenzoate | Steep in vitro dose-response curve | Limited in vivo efficacy at MTD | [2] |

| 2,5-Difluoro-4-methylbenzoic Acid | Insufficient toxicity data | Requires caution in handling | [3] |

Mechanisms of Action

- PET Inhibition : Methyl and fluorine substituents in 2,5-dimethylphenyl derivatives enhance electron-withdrawing effects, disrupting photosynthetic electron transport in chloroplasts .

Métodos De Preparación

Sulfonation of p-Xylene

p-Xylene undergoes sulfonation with concentrated sulfuric acid (98%) at 140°C under nitrogen, forming 2,5-dimethylbenzenesulfonic acid. Optimal conditions include a 1:1 molar ratio of p-xylene to H₂SO₄, yielding 83.9% after vacuum drying.

Oxidative Hydrolysis in Supercritical Water

The sulfonic acid derivative is subjected to supercritical water (360–470°C, ≥21.5 MPa) with sodium hydroxide (0.1–0.4 equiv) and oxygen (0.1–1 MPa). This 5–30 s reaction produces crude 2,5-dimethylphenol, which is purified via ethanol recrystallization and vacuum drying (50°C, 30 kPa) to ≥99% purity.

Key Data:

| Step | Conditions | Yield |

|---|---|---|

| Sulfonation | 140°C, 3 h, N₂ atmosphere | 83.9% |

| Supercritical hydrolysis | 420°C, 22.5 MPa, 10 s | 85.4% |

Esterification Methods

Fischer Esterification

Fischer esterification employs 4-fluorobenzoic acid and 2,5-dimethylphenol in ethanol with H₂SO₄ as a catalyst. A modified protocol from a 4-fluorobenzoate synthesis study achieved 66.2% yield under reflux for 8 hours.

Reaction Scheme:

Optimization Insights:

Steglich Esterification

The Steglich method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate 4-fluorobenzoic acid, enabling coupling with 2,5-dimethylphenol under mild conditions. A related study reported 85% yield for analogous esters using dichloromethane (DCM) at room temperature.

Mechanism:

-

DCC reacts with 4-fluorobenzoic acid to form an O-acylisourea intermediate.

-

Nucleophilic attack by 2,5-dimethylphenol yields the ester and dicyclohexylurea (DCU).

Advantages:

Transesterification

Transesterification of methyl 4-fluorobenzoate with 2,5-dimethylphenol, catalyzed by triflic acid (TfOH) and KF in cyclohexane at 150°C, affords moderate yields (~50%). This method is ideal for substrates prone to decarboxylation.

Reaction Conditions:

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temperature | Time (h) | Yield | Pros/Cons |

|---|---|---|---|---|---|---|

| Fischer | H₂SO₄ | Ethanol | Reflux | 8 | 66% | Simple; harsh conditions |

| Steglich | DCC/DMAP | DCM | RT | 12 | 85% | Mild; expensive reagents |

| Transesterification | TfOH/KF | Cyclohexane | 150°C | 10 | 50% | avoids acid; high temp |

| Friedel-Crafts | AlCl₃ | p-Xylene | 140°C | 3 | N/A | Multi-step; complex |

Q & A

Q. What experimental design considerations are critical for synthesizing 2,5-Dimethylphenyl 4-fluorobenzoate with high purity?

-

Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor esterification between 2,5-dimethylphenol and 4-fluorobenzoyl chloride. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with UV detection (λ = 254 nm).

-

Key Parameters :

Parameter Optimal Range Temperature 60–80°C Solvent Dichloromethane or THF Catalyst Pyridine (1.2 equiv) - Validation : Compare melting point and NMR data with literature values (e.g., analogs in Acta Crystallographica ).

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Approach : Perform systematic solubility studies in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) under controlled temperatures (25°C, 40°C). Use gravimetric analysis to quantify solubility.

- Common Pitfalls : Impurities from incomplete purification may skew results. Validate via GC-MS to confirm absence of side products .

Advanced Research Questions

Q. What mechanistic insights explain the stability of 2,5-Dimethylphenyl 4-fluorobenzoate under acidic conditions?

- Methodology : Conduct kinetic studies using HCl (0.1–1 M) at 25–50°C. Monitor ester hydrolysis via FTIR (C=O stretch at ~1730 cm⁻¹) and quantify degradation products (e.g., 4-fluorobenzoic acid) via LC-MS.

- Hypothesis : Steric hindrance from the 2,5-dimethyl groups may slow nucleophilic attack. Compare with less-stable analogs lacking methyl substituents (e.g., phenyl 4-fluorobenzoate) .

Q. How can computational modeling predict the compound’s bioactivity in drug-discovery contexts?

-

Steps :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and H-bonding sites.

- Dock the compound into target proteins (e.g., cytochrome P450) using AutoDock Vina.

- Validate predictions with in vitro enzyme inhibition assays .

-

Key Outputs :

Property Predicted Value LogP ~3.2 (moderate lipophilicity) H-bond acceptors 2 (ester carbonyl, fluorine)

Q. What strategies address discrepancies in crystallographic data for fluorinated benzoate derivatives?

- Resolution : Re-evaluate X-ray diffraction data with high-resolution instrumentation (e.g., synchrotron radiation). Refine crystal packing models to account for fluorine’s electronegativity and steric effects from methyl groups. Cross-reference with structurally similar compounds (e.g., 4-methoxybenzoate analogs) .

Methodological Best Practices

Q. How should researchers design experiments to assess environmental degradation pathways?

Q. What safety protocols are essential when handling fluorinated aromatic esters?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

- Store in amber glass vials under inert gas (N₂ or Ar) to prevent hydrolysis.

- Dispose of waste via approved halogenated organic protocols .

Data Interpretation and Validation

Q. How to differentiate between intramolecular and intermolecular interactions in NMR spectra?

- Techniques :

- Variable-temperature NMR (VT-NMR) to observe dynamic effects.

- NOESY/ROESY to identify spatial proximity of methyl and fluorine groups.

- Compare with deuterated analogs to isolate solvent interactions .

Q. Why might DSC data show multiple melting points for this compound?

- Analysis : Polymorphism or solvent inclusion during crystallization. Recrystallize from different solvents (e.g., ethanol vs. ethyl acetate) and rerun DSC. Confirm polymorph identity via PXRD .

Emerging Research Directions

Q. Can this compound serve as a chiral scaffold in asymmetric catalysis?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.